REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[F:9][C:10]1[CH:18]=[CH:17][C:13]([CH:14]=[N:15][OH:16])=[CH:12][CH:11]=1>CN(C=O)C>[F:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([Cl:1])=[N:15][OH:16])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
85.5 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=NO)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
The solution was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
further dried under high vacuum for 16 hours
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(=NO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |